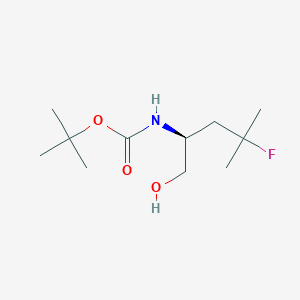

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate

Description

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate is a chiral carbamate derivative characterized by its tert-butyloxycarbonyl (Boc) protecting group, a fluorinated hydroxy-methylpentan backbone, and an (S)-configured stereocenter. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The Boc group enhances stability during synthetic workflows, while the fluorine atom and hydroxyl group modulate physicochemical properties such as lipophilicity, solubility, and metabolic resistance .

Properties

IUPAC Name |

tert-butyl N-[(2S)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKNFDYVRRJKJN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate, identified by its CAS number 1447616-09-2, is a compound of interest due to its potential biological activity, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular models, and implications for therapeutic applications.

- Molecular Formula : C11H22FNO3

- Molecular Weight : 235.30 g/mol

- Structure : The compound features a tert-butyl group attached to a fluorinated hydroxy-methylpentane structure, which is critical for its biological interactions.

Recent studies have highlighted that compounds similar to this compound exhibit significant inhibitory effects on both β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease due to their roles in amyloid-beta peptide aggregation and cholinergic neurotransmission.

Key Findings from Research

- Inhibition of β-secretase :

- Acetylcholinesterase Inhibition :

- Amyloid-Beta Aggregation :

Astrocyte Cell Viability

In vitro experiments using astrocyte cell cultures exposed to amyloid-beta (Aβ) peptides demonstrated that treatment with this compound significantly improved cell viability. Specifically:

- Cell Viability Results :

- Control group: 100% viability

- Aβ-treated group: 43.78% viability

- Aβ + Compound-treated group: 62.98% viability

These results indicate a protective effect against Aβ-induced cytotoxicity .

In Vivo Studies

In vivo studies utilizing a scopolamine-induced model of AD showed that while the compound reduced Aβ levels in the brain, it did not significantly outperform established treatments like galantamine. Notably:

- The compound exhibited similar effects on oxidative stress markers but lacked statistical significance compared to controls .

Comparative Data Table

| Activity Type | Measurement | Result |

|---|---|---|

| β-secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 μM |

| Amyloid-Beta Aggregation | % Inhibition at 100 μM | 85% |

| Astrocyte Cell Viability | % Viability | Aβ + Compound: 62.98% |

| In Vivo Aβ Reduction | Comparison with Galantamine | Not statistically significant |

Scientific Research Applications

Medicinal Chemistry

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can lead to the development of new drug candidates. Research has indicated its utility in synthesizing compounds with enhanced bioactivity against various diseases.

Case Study : A study focused on the synthesis of novel carbamate derivatives using this compound as a starting material demonstrated improved efficacy in targeting specific biological pathways associated with cancer treatment .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its ability to undergo various chemical reactions makes it valuable in creating complex molecules.

Applications :

- Asymmetric Synthesis : The chirality of the compound allows for asymmetric synthesis processes, which are crucial in producing enantiomerically pure substances.

- Functionalization : The presence of the hydroxy and fluorine groups facilitates further functionalization, enabling the creation of diverse chemical entities.

Agrochemical Development

The unique properties of this compound also make it a candidate for agrochemical applications. Research is ongoing to explore its potential as a pesticide or herbicide, leveraging its biological activity to develop safer and more effective agricultural chemicals.

Data Table: Comparison of Applications

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives.

Mechanistic Insight :

-

Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate the hydroxyl group, promoting elimination of tert-butoxide .

Fluorination and Dehydroxylation

The hydroxyl group at the 1-position participates in fluorination and substitution reactions.

| Reaction Type | Reagent/Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Fluorination | DAST (Deoxo-Fluor®), DCM, -10°C | (S)-tert-Butyl (4-fluoro-1-fluoro-4-methylpentan-2-yl)carbamate | 78% | Retains stereochemistry; minimal side products. |

| Dehydroxylation | SOCl₂, pyridine, 0°C → RT | Chlorinated derivative | 65% | Requires anhydrous conditions; forms HCl gas. |

Key Applications :

-

Fluorination enhances lipophilicity and metabolic stability, critical for drug design.

Oxidation of the Hydroxyl Group

The secondary alcohol is oxidized to a ketone under controlled conditions.

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group is selectively removed or modified.

Nucleophilic Substitution

The fluorine atom at the 4-position participates in SN2 reactions.

| Nucleophile | Conditions | Product | Yield | Regioselectivity |

|---|---|---|---|---|

| NaN₃, DMF, 80°C | 12 h | Azide-substituted carbamate | 60% | Favors substitution at the fluorinated carbon. |

| Thiophenol, K₂CO₃ | MeCN, reflux, 8 h | Thioether derivative | 55% | Steric hindrance limits reactivity at methyl branches. |

Mechanistic Note :

-

The electron-withdrawing fluorine enhances the electrophilicity of the adjacent carbon.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings.

Esterification and Acylation

The hydroxyl group reacts with acylating agents.

Ring-Opening Reactions

In specialized conditions, the carbamate undergoes ring-opening to form urea derivatives.

| Reagent | Conditions | Product | Yield | Mechanism |

|---|---|---|---|---|

| NH₃ (g), MeOH | Sealed tube, 100°C, 24 h | Urea-linked compound | 50% | Nucleophilic attack by ammonia at carbonyl . |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with related tert-butyl carbamate derivatives, focusing on substituent effects, synthetic yields, and inferred properties.

Structural Features and Substituent Analysis

Key analogs from include tert-butyl carbamates with difluorophenyl-thiazine scaffolds and diverse aminoalkyl substituents. The target compound distinguishes itself through its fluorinated hydroxy-methylpentan chain, contrasting with analogs featuring bicyclo, trifluoroethyl, or cyclopropyl groups.

Table 1: Structural Comparison of (S)-Tert-butyl Carbamate Derivatives

Key Observations:

- Fluorine Impact: Fluorine in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ). However, analogs like 5k (trifluoroethyl) exhibit higher lipophilicity .

- Hydroxyl Group : The hydroxyl moiety in the target compound improves aqueous solubility relative to purely hydrophobic analogs (e.g., 5i, 5m) but may introduce susceptibility to oxidation .

- Stereochemistry : The (S)-configuration ensures enantioselective interactions in biological systems, akin to chiral analogs in .

Research Findings and Implications

Stability and Reactivity

The Boc group in all analogs confers stability under basic conditions. However, the hydroxyl group in the target compound may necessitate pH-controlled environments to prevent deprotection, contrasting with more stable ether or alkylamino analogs (e.g., 5l, 5o) .

Q & A

Q. What are the recommended synthetic routes and purification methods for (S)-tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-yl)carbamate?

Answer: The synthesis of carbamate derivatives typically involves coupling tert-butyl carbamate with a functionalized alcohol or amine intermediate. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions using chloroformates (e.g., tert-butyl chloroformate) in the presence of a base like triethylamine . Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane, achieving yields of ~80–90% . For the target compound, the fluorine and hydroxy groups may require protection/deprotection steps to avoid side reactions. Post-synthesis, analytical methods like TLC, HPLC, and mass spectrometry (HRMS-ESI) are critical for verifying purity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ are standard. Key signals include:

- Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+Na]⁺ or [M+H]⁺) with precision <5 ppm error .

- Optical Rotation : Chiral purity is verified via polarimetry (e.g., [α]D = +15.23° for a related carbamate) .

Q. What are the stability and storage recommendations for this compound?

Answer:

- Stability : Stable at room temperature under inert atmospheres (N₂/Ar). Avoid strong acids/bases, oxidizing agents, and prolonged exposure to light/moisture .

- Storage : Store at –20°C in sealed, amber vials with desiccants (e.g., silica gel). Shelf life: ~12–24 months .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence reactivity and downstream applications?

Answer: The (S)-configuration at C2 affects hydrogen bonding and steric interactions, influencing:

- Reaction Kinetics : Fluorine’s electronegativity may polarize adjacent bonds, altering nucleophilic/electrophilic behavior.

- Biological Activity : Stereochemistry impacts binding to chiral targets (e.g., enzymes or receptors). Computational docking studies (e.g., AutoDock Vina) can predict enantioselective interactions .

- Crystallinity : Stereopure compounds often exhibit distinct melting points and crystal packing, as seen in related carbamates (mp 60–62°C) .

Q. What advanced analytical methods can resolve contradictions in reaction yields or impurity profiles?

Answer:

- HPLC-MS/MS : Quantifies trace impurities (<0.1%) and identifies byproducts via fragmentation patterns.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., diastereomers) .

- X-ray Crystallography : Provides definitive stereochemical assignment and solid-state interaction analysis .

- Reaction Monitoring : Real-time tracking via in-situ FTIR or Raman spectroscopy optimizes reaction conditions and minimizes side products .

Q. How can computational modeling predict the compound’s physicochemical properties and metabolic pathways?

Answer:

- DFT Calculations : Predict pKa (hydroxy group), logP (octanol-water partition coefficient), and solubility using Gaussian or ORCA software.

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, cytochrome P450 interactions, and toxicity .

- MD Simulations : Explore conformational flexibility in aqueous or lipid environments (e.g., GROMACS) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereocontrol .

- Process Optimization : Adjust solvent polarity (e.g., THF → toluene) and temperature to minimize racemization.

- Crystallization-Induced Diastereomer Resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.